molecular formula C12H17F3O2 B13515900 (2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene

(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene

Cat. No.: B13515900
M. Wt: 250.26 g/mol
InChI Key: PKJOIDNKAPHIIL-WKUSAUFCSA-N
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Description

(2R,3R)-3-(trifluoromethoxy)butan-2-ol is a chiral alcohol with a trifluoromethoxy group attached to the butanol backbone. Toluene is a common solvent used in organic chemistry. The combination of these two compounds can be of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethoxy group is introduced to a butanol derivative. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of toluene as a solvent can help in dissolving reactants and controlling the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products depend on the type of reaction and the reagents used. For example, oxidation might yield ketones, while reduction could produce simpler alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(trifluoromethoxy)butan-2-ol can be used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group can impart specific properties to the resulting compounds.

Biology and Medicine

In biology and medicine, compounds with trifluoromethoxy groups are often studied for their potential pharmacological activities. They can be used in the development of new drugs or as intermediates in the synthesis of biologically active molecules.

Industry

Industrially, such compounds can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-(methoxy)butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (2R,3R)-3-(trifluoromethyl)butan-2-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (2R,3R)-3-(trifluoromethoxy)butan-2-ol makes it unique due to the electron-withdrawing effects of the fluorine atoms, which can significantly alter the compound’s chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H17F3O2

Molecular Weight

250.26 g/mol

IUPAC Name

toluene;(2R,3R)-3-(trifluoromethoxy)butan-2-ol

InChI

InChI=1S/C7H8.C5H9F3O2/c1-7-5-3-2-4-6-7;1-3(9)4(2)10-5(6,7)8/h2-6H,1H3;3-4,9H,1-2H3/t;3-,4-/m.1/s1

InChI Key

PKJOIDNKAPHIIL-WKUSAUFCSA-N

Isomeric SMILES

CC1=CC=CC=C1.C[C@H]([C@@H](C)OC(F)(F)F)O

Canonical SMILES

CC1=CC=CC=C1.CC(C(C)OC(F)(F)F)O

Origin of Product

United States

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